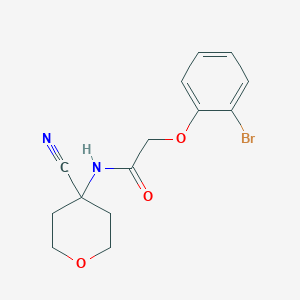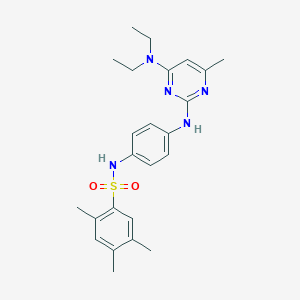
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide is a synthetic organic compound with multifaceted applications in various scientific fields. It boasts a complex chemical structure combining functional groups that enable a variety of chemical reactions and interactions, making it valuable in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide typically involves several key steps:
Synthesis of 2,4,5-trimethylbenzenesulfonamide: : This intermediate is prepared by sulfonation of mesitylene (1,3,5-trimethylbenzene) using chlorosulfonic acid.
Formation of 4-(diethylamino)-6-methylpyrimidine: : This pyrimidine derivative can be synthesized through a multi-step process starting from accessible precursors like acetylacetone and diethylamine, followed by cyclization with appropriate reagents.
Coupling of the two intermediates: : The key step involves the reaction of 4-(diethylamino)-6-methylpyrimidine with 4-aminophenyl-2,4,5-trimethylbenzenesulfonamide under conditions promoting nucleophilic substitution.
Industrial Production Methods
Industrial production leverages optimized reaction conditions and catalysts to maximize yield and purity. Large-scale synthesis typically employs automated continuous flow reactors to ensure consistent production and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, altering the diethylamino group.
Reduction: : Potential reduction of the pyrimidine ring and sulfonamide moiety.
Substitution: : The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidants: : Hydrogen peroxide, potassium permanganate.
Reductants: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Leads to the formation of N-oxides or sulfoxides.
Reduction: Produces reduced forms of the pyrimidine ring.
Substitution: Yields halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide has extensive applications:
Chemistry
Used as a reagent for synthesizing complex organic molecules.
Acts as a ligand in coordination chemistry for metal complexation.
Biology
Explored for its potential as a biochemical probe.
Investigated for its interactions with cellular proteins and enzymes.
Medicine
Studied for therapeutic potentials, such as anticancer and antimicrobial properties.
Evaluated for its pharmacokinetics and biodistribution.
Industry
Utilized in developing specialized dyes and pigments.
Employed in material science for creating advanced polymers and resins.
Mécanisme D'action
The compound operates through several pathways, including:
Enzyme Inhibition: : It can inhibit specific enzymes by binding to active sites, altering their activity.
Signal Modulation: : Influences cellular signaling pathways by interacting with membrane receptors.
DNA/RNA Interference: : May interact with nucleic acids, affecting transcription and translation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-(diethylamino)phenyl)-2,4,6-trimethylbenzenesulfonamide): : Differs in the position of methyl groups on the benzene ring.
N-(4-(4-aminophenyl)-2,4,6-trimethylbenzenesulfonamide): : Lacks the diethylamino and pyrimidine groups.
N-(4-(4-(diethylamino)-6-phenylpyrimidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide): : Substitutes a phenyl group in the pyrimidine ring.
Uniqueness
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide stands out due to the synergistic effects of its pyrimidine and sulfonamide groups, conferring unique chemical properties and biological activities compared to its analogs.
Is this what you were looking for, or shall we tweak anything?
Propriétés
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2S/c1-7-29(8-2)23-15-19(6)25-24(27-23)26-20-9-11-21(12-10-20)28-32(30,31)22-14-17(4)16(3)13-18(22)5/h9-15,28H,7-8H2,1-6H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFMPBIIVQDLQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
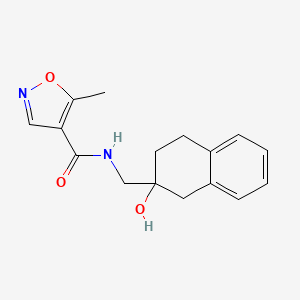
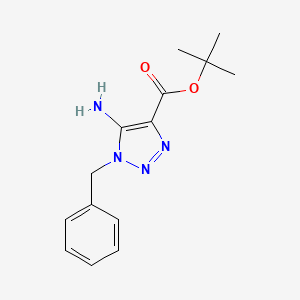
methanone oxime](/img/structure/B2396846.png)

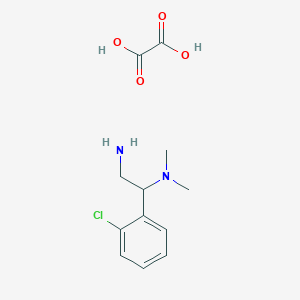
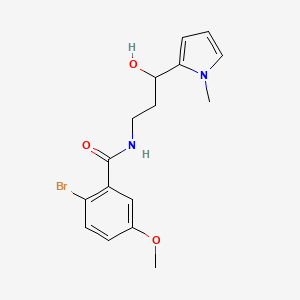
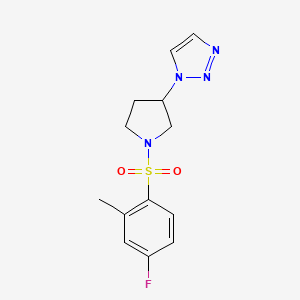

![3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396859.png)
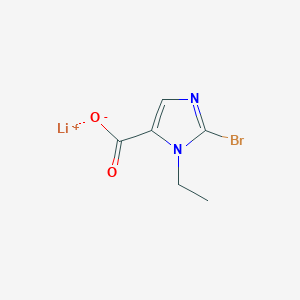
![7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396861.png)
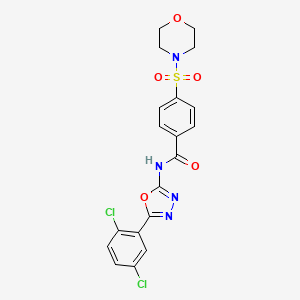
![7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2396863.png)
